1,7-dimethyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
This compound is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine core, which is a six-membered ring containing two nitrogen atoms . The compound also contains a morpholinoethyl group and a carboxamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, cyclization, elimination, and methylation .Physical and Chemical Properties Analysis
The compound is a yellow solid with a melting point of 287–288 °C . Its IR spectrum shows peaks at 3137 cm−1 (NH), 1676 cm−1 (C=O), and 1609 cm−1 (C=N). Its 1H NMR and 13C NMR spectra have also been reported .Scientific Research Applications
Synthesis and Biological Activities
The chemical compound 1,7-dimethyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is involved in the synthesis of novel heterocyclic compounds. These compounds exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. For instance, Abu‐Hashem et al. (2020) synthesized a series of novel heterocyclic compounds derived from visnagenone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. Similarly, Devarasetty et al. (2019) synthesized novel 1-(benzamide)-N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives, showing excellent antimicrobial activity against various bacterial and fungal strains, with morpholine substituted dihydropyrimidone carboxamide being particularly potent as an anti-bacterial agent (Abu‐Hashem et al., 2020); (Devarasetty et al., 2019).
Synthesis and Characterization
The synthesis and characterization of compounds related to this compound often involve complex chemical reactions and offer insights into the structural and functional relationships of heterocyclic compounds. For example, Bhat et al. (2018) described a one-pot Biginelli synthesis for dihydropyrimidinone derivatives containing piperazine/morpholine moiety, showcasing an efficient method to obtain these compounds in good yield. This process underscores the versatility and potential of these molecules for further pharmacological exploration (Bhat et al., 2018).
Antimicrobial and Antitumor Activities
Compounds similar to this compound have been investigated for their antimicrobial and antitumor activities. Majithiya and Bheshdadia (2022) synthesized novel pyrimidine-triazole derivatives showing significant antimicrobial activity against selected bacterial and fungal strains. Moreover, Matsuno et al. (2000) reported on triazine and pyrimidine derivatives with benzimidazolyl and morpholino groups, which demonstrated notable antitumor activities, highlighting the therapeutic potential of these chemical frameworks (Majithiya & Bheshdadia, 2022); (Matsuno et al., 2000).
Mechanism of Action
Target of Action
The compound, also known as 6,12-dimethyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide, is a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase . As a result, cell proliferation is halted, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell division is a key characteristic .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can have downstream effects on other cellular processes, including DNA replication and cell division .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to effectively reach their target sites within the body .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation . By disrupting the cell cycle, the compound prevents cells from dividing and proliferating . This can lead to the death of cancer cells, making the compound a potential candidate for cancer treatment .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and activity . Additionally, the presence of other molecules or drugs can potentially interact with the compound, altering its effectiveness .
Future Directions
The future directions for this compound could involve further investigation into its pharmacological effects and potential applications. For instance, pyrimidine derivatives are known to exhibit a range of pharmacological effects and are therefore of interest in the development of new therapeutic agents . Additionally, the synthesis of this compound could be optimized or modified to improve yield or introduce new functional groups .
Properties
IUPAC Name |
6,12-dimethyl-N-(2-morpholin-4-ylethyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-13-3-4-16-21-17-14(19(26)24(16)12-13)11-15(22(17)2)18(25)20-5-6-23-7-9-27-10-8-23/h3-4,11-12H,5-10H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZCIKZGJMGEKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NCCN4CCOCC4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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